molecular formula C13H13BrN2O2 B5182189 N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B5182189
M. Wt: 309.16 g/mol
InChI Key: YDOXKMIELINTSR-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as BRD0705, is a chemical compound that has gained interest in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of isoxazolecarboxamide derivatives and has shown promising results in various biological assays.

Mechanism of Action

N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide exerts its biological effects by binding to the bromodomain of target proteins, thereby inhibiting their activity. Bromodomain-containing proteins are involved in the regulation of gene transcription, and their dysregulation has been linked to various diseases such as cancer, inflammation, and neurological disorders. By targeting these proteins, N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has the potential to modulate gene expression and provide therapeutic benefits.
Biochemical and Physiological Effects
N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to exhibit potent inhibitory activity against various bromodomain-containing proteins, including BRD4, which is involved in the regulation of cell proliferation and survival. In addition, N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has shown anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its high potency and specificity towards target proteins, which allows for precise modulation of gene expression. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. One potential application is the development of novel therapeutics for the treatment of cancer and inflammatory diseases. Another direction is the elucidation of its mechanism of action, which may provide insights into the regulation of gene transcription and the development of new drugs. Additionally, the synthesis of analogs of N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide may lead to the discovery of more potent and selective inhibitors of bromodomain-containing proteins.

Synthesis Methods

The synthesis of N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves the reaction between 2-bromo-4-methylphenyl isocyanate and 3,5-dimethyl-4-hydroxyisoxazole in the presence of a base. The resulting compound is then treated with chloroformic acid to obtain N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in high yield and purity.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various protein targets such as bromodomain-containing proteins, which play a crucial role in gene transcription and regulation. N-(2-bromo-4-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-7-4-5-11(10(14)6-7)15-13(17)12-8(2)16-18-9(12)3/h4-6H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOXKMIELINTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

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